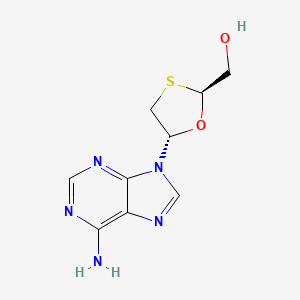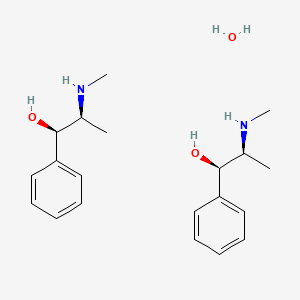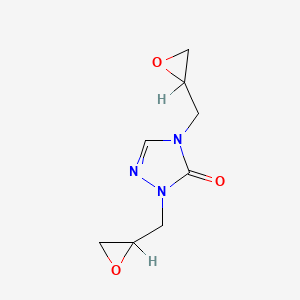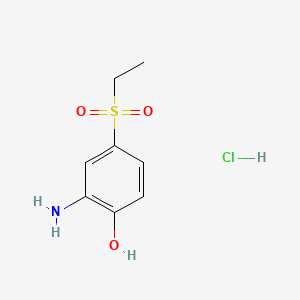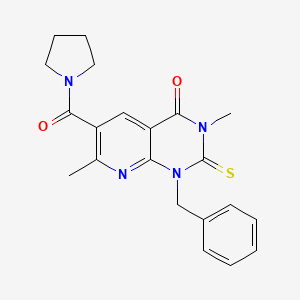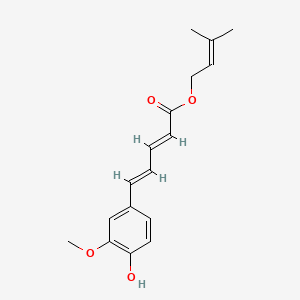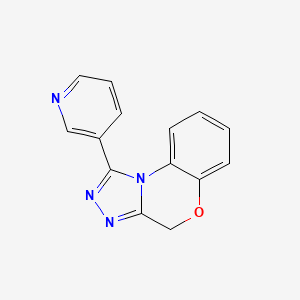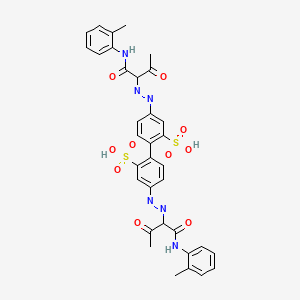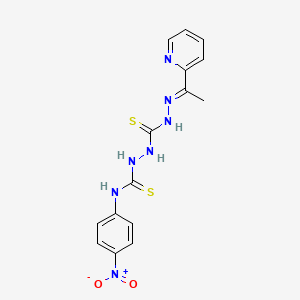
Phenylphosphonothioic acid O-(3-chloro-4-nitrophenyl) O-ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRN 2951427 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of BRN 2951427 involves specific reaction conditions and routes. One common method includes the reaction of Benzo (B) thiophene with chlorobenzene in the presence of an alkali metal chloride, followed by acidification to obtain the target product . Industrial production methods often involve optimizing these reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
BRN 2951427 undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves halogenation or nitration, using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
BRN 2951427 has a wide range of scientific research applications:
Chemistry: It is used as a starting material or intermediate in organic synthesis reactions.
Biology: Studies have shown its potential in regulating gene expression and cellular differentiation.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of BRN 2951427 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the ubiquinone-binding region of succinate dehydrogenase, affecting cellular respiration and energy production . This interaction can lead to increased intracellular reactive oxygen species (ROS) levels, changes in mitochondrial membrane potential, and alterations in cell membrane permeability.
Vergleich Mit ähnlichen Verbindungen
BRN 2951427 can be compared with other similar compounds, such as:
3-Chlorobenzo [B]-2-thiophenecarboxylic acid: This compound shares a similar structure and is used in similar applications.
Bromine azide: Although structurally different, it undergoes similar types of chemical reactions.
BRN 2951427 stands out due to its unique reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
92189-93-0 |
|---|---|
Molekularformel |
C14H13ClNO4PS |
Molekulargewicht |
357.7 g/mol |
IUPAC-Name |
(3-chloro-4-nitrophenoxy)-ethoxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H13ClNO4PS/c1-2-19-21(22,12-6-4-3-5-7-12)20-11-8-9-14(16(17)18)13(15)10-11/h3-10H,2H2,1H3 |
InChI-Schlüssel |
ZJXLHUMZTYLJDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


